
3-Bromopropyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopropyl trifluoromethanesulfonate is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in water and organic solvents. This compound is commonly used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.
Aplicaciones Científicas De Investigación
3-Bromopropyl trifluoromethanesulfonate is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds. It is commonly used in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromopropyl trifluoromethanesulfonate involves the formation of a sulfonate ester intermediate. This intermediate reacts with various nucleophiles such as alcohols, amines, and thiols to form carbon-carbon bonds. The reaction is highly efficient and selective, making it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Bromopropyl trifluoromethanesulfonate. However, it is known to be a highly reactive compound that can cause skin and eye irritation. It should be handled with care and used in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromopropyl trifluoromethanesulfonate in lab experiments include its high reactivity and selectivity in forming carbon-carbon bonds. It is also a relatively inexpensive reagent that is readily available. However, it should be handled with care due to its potential for skin and eye irritation. It is also important to note that this reagent is not suitable for all types of reactions.
Direcciones Futuras
There are several future directions for the use of 3-Bromopropyl trifluoromethanesulfonate in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new materials and polymers with unique properties. Additionally, the use of 3-Bromopropyl trifluoromethanesulfonate in the synthesis of biologically active compounds is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-Bromopropyl trifluoromethanesulfonate involves the reaction of 3-bromopropanol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified by distillation or chromatography.
Propiedades
Número CAS |
103935-48-4 |
|---|---|
Nombre del producto |
3-Bromopropyl trifluoromethanesulfonate |
Fórmula molecular |
C4H6BrF3O3S |
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
3-bromopropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6BrF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 |
Clave InChI |
SEAVCWYCBPZIEO-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)C(F)(F)F)CBr |
SMILES canónico |
C(COS(=O)(=O)C(F)(F)F)CBr |
Otros números CAS |
103935-48-4 |
Sinónimos |
3-bromopropyl-1-triflate 3-bromopropyl-1-trifluoromethanesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




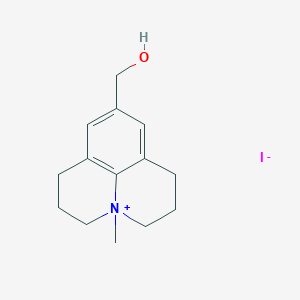

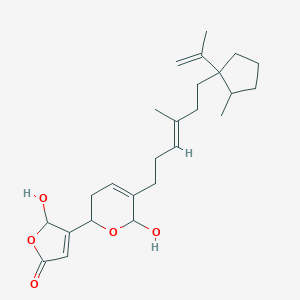



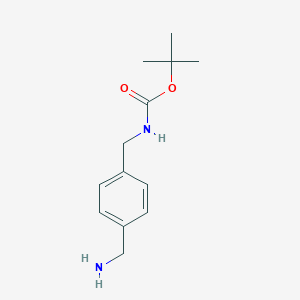
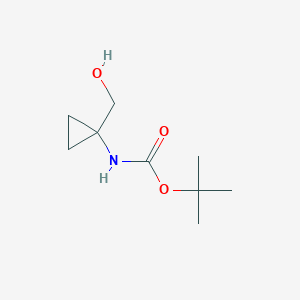
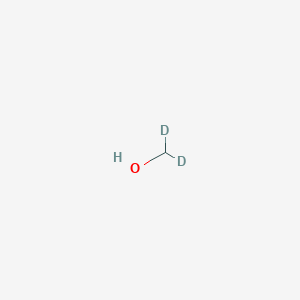

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
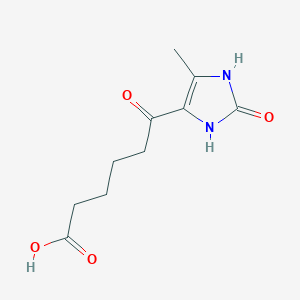
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)